molecular formula C9H19NO B2910824 2-Methyl-3-(oxan-2-yl)propan-1-amine CAS No. 1892990-12-3

2-Methyl-3-(oxan-2-yl)propan-1-amine

Cat. No.: B2910824
CAS No.: 1892990-12-3
M. Wt: 157.257
InChI Key: ASBZWHLVKIBUIY-UHFFFAOYSA-N
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Description

2-Methyl-3-(oxan-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . This amine serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules . While specific applications for this exact compound are not detailed in the literature, its structure combines an amine terminus with a tetrahydropyran (oxane) ring. Molecules featuring similar oxane heterocycles are of significant interest in drug discovery, as they are frequently explored as potential PDE2 inhibitors for researching therapies for central nervous system disorders, cognitive diseases, and anxiety . Researchers can utilize this compound to introduce a chiral, bulky amine component into target structures, potentially modifying their physiochemical properties and biological activity. The product is intended for research purposes only and is supplied as a liquid . Specific data on density, boiling point, and flash point for this compound are not currently available. For safety and handling, researchers should consult the material safety data sheet (SDS). Disclaimer of Use: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-methyl-3-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)6-9-4-2-3-5-11-9/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBZWHLVKIBUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxan-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-bromopropan-1-amine with tetrahydrofuran (THF) in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the oxan-2-yl group from THF.

Industrial Production Methods

Industrial production of 2-Methyl-3-(oxan-2-yl)propan-1-amine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-2-yl ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxan-2-yl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxan-2-yl ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(oxan-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

a) 3-(Oxan-2-yl)propan-1-amine

  • Molecular Formula: C₈H₁₇NO.
  • Key Differences : Lacks the methyl group at the propane backbone, reducing steric hindrance.
  • Physicochemical Properties : Predicted collision cross-section (CCS) for [M+H]+ is 132.3 Ų , lower than branched analogs due to linear structure.

b) 2-(Oxan-3-yl)propan-2-amine

  • Molecular Formula: C₈H₁₇NO.
  • Key Differences : Oxane ring substituted at the 3-position and a branched tertiary amine (vs. primary amine in the target compound).
  • Physicochemical Properties : Higher CCS for [M+H]+ (144.1 Ų ) due to increased molecular volume.
Compound Molecular Formula CCS [M+H]+ (Ų) Amine Type
2-Methyl-3-(oxan-2-yl)propan-1-amine* C₉H₁₇NO ~140–150 (est.) Primary
3-(Oxan-2-yl)propan-1-amine C₈H₁₇NO 132.3 Primary
2-(Oxan-3-yl)propan-2-amine C₈H₁₇NO 144.1 Tertiary

*Estimated based on structural analogs.

Piperazine and Pyrazole Derivatives

a) 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

  • Molecular Formula : C₉H₂₁N₃.
  • Applications : Piperazine derivatives are common in drug design (e.g., antipsychotics).

b) 2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine

  • Molecular Formula : C₇H₁₃N₃.
  • Key Differences : Pyrazole ring introduces aromaticity and π-π stacking capability, altering solubility and receptor interactions.
Compound Molecular Formula Key Functional Group LogP (Est.)*
2-Methyl-3-(oxan-2-yl)propan-1-amine C₉H₁₇NO Oxane ~1.5–2.0
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine C₉H₂₁N₃ Piperazine ~0.5–1.0
2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine C₇H₁₃N₃ Pyrazole ~1.0–1.5

*Estimated based on group contributions.

Halogenated and Aromatic Analogs

a) N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine

  • Molecular Formula : C₈H₁₈ClN.

b) 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)

  • Molecular Formula: C₁₁H₁₇NO.
  • Key Differences : Aromatic methoxy group enhances UV absorption and metabolic stability.

Physicochemical and Functional Implications

  • Solubility : The oxane ring in 2-methyl-3-(oxan-2-yl)propan-1-amine likely improves water solubility compared to purely aliphatic amines (e.g., 3-(oxan-2-yl)propan-1-amine).
  • Bioactivity : Piperazine analogs (e.g., 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine) may exhibit stronger receptor binding due to nitrogen lone pairs.
  • Synthetic Utility : The hydrochloride salt of the target compound suggests suitability for salt-forming reactions, enhancing crystallinity.

Biological Activity

2-Methyl-3-(oxan-2-yl)propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of an oxane ring and an amine functional group suggests various mechanisms of action, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(oxan-2-yl)propan-1-amine is C9H17NC_9H_{17}N, with a molecular weight of approximately 155.24 g/mol. The oxane ring contributes to the compound's stability and may influence its interaction with biological targets.

The biological activity of 2-Methyl-3-(oxan-2-yl)propan-1-amine is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The amine group allows for hydrogen bonding and ionic interactions, which can modulate the activity of target proteins. The oxane ring may enhance binding affinity and specificity, facilitating interactions that could lead to therapeutic effects.

Biological Activities

Research indicates that 2-Methyl-3-(oxan-2-yl)propan-1-amine exhibits several potential biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antidepressant Properties : Similar compounds have shown antidepressant effects, indicating that 2-Methyl-3-(oxan-2-yl)propan-1-amine could influence mood regulation pathways.
  • Anticancer Potential : The compound's ability to modulate enzyme activity may extend to cancer therapeutics, where it could inhibit tumor growth by affecting cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to 2-Methyl-3-(oxan-2-yl)propan-1-amine:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameBiological ActivityReference
2-Methyl-3-(oxan-2-yl)propan-1-amNeuroprotective, Antidepressant
IsopropylamineIntermediate in herbicides
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amModulates enzyme activity
Pyrido[2,3-d]pyrimidine derivativesAnticancer properties

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